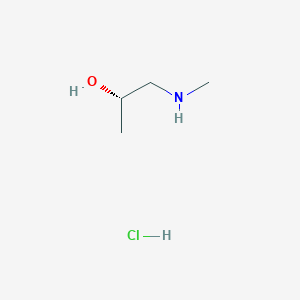
methyl 2-(2-chlorophenyl)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chlorophenyl)-2-cyanoacetate (MCCA) is a chemical compound with a wide range of applications in scientific research. It belongs to a class of compounds known as organochlorine compounds, which are compounds containing at least one carbon-chlorine bond. MCCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive compounds. It is also used in the synthesis of various plasticizers, catalysts, and other organic compounds.
Mécanisme D'action
Methyl 2-(2-chlorophenyl)-2-cyanoacetate is an organochlorine compound that is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates. These intermediates can then react with various cellular proteins and enzymes, resulting in various physiological and biochemical changes. For example, methyl 2-(2-chlorophenyl)-2-cyanoacetate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of fatty acids, resulting in reduced levels of fatty acids in the body.
Biochemical and Physiological Effects
methyl 2-(2-chlorophenyl)-2-cyanoacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the biosynthesis of fatty acids, resulting in reduced levels of fatty acids in the body. Additionally, methyl 2-(2-chlorophenyl)-2-cyanoacetate has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-chlorophenyl)-2-cyanoacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, methyl 2-(2-chlorophenyl)-2-cyanoacetate is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in certain types of experiments.
Orientations Futures
There are numerous potential future directions for the use of methyl 2-(2-chlorophenyl)-2-cyanoacetate. It could be used as a starting material for the synthesis of new drugs and agrochemicals. Additionally, it could be used as a starting material for the synthesis of new plasticizers, catalysts, and other organic compounds. Furthermore, it could be used as a reactant in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new therapeutic agents for the treatment of various diseases and disorders.
Méthodes De Synthèse
Methyl 2-(2-chlorophenyl)-2-cyanoacetate can be synthesized in several ways. One method is the reaction of 2-cyanoacetamide with 2-chloro-phenol in the presence of a base such as sodium hydroxide. This reaction produces methyl 2-(2-chlorophenyl)-2-cyanoacetate and sodium chloride as byproducts. Another method is the reaction of 2-cyanoacetamide with 2-chloro-benzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces methyl 2-(2-chlorophenyl)-2-cyanoacetate and sodium benzoate as byproducts.
Applications De Recherche Scientifique
Methyl 2-(2-chlorophenyl)-2-cyanoacetate is widely used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other bioactive compounds. It is also used in the synthesis of various plasticizers, catalysts, and other organic compounds. Additionally, methyl 2-(2-chlorophenyl)-2-cyanoacetate has been used in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the antifungal drug itraconazole.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-chlorophenyl)-2-cyanoacetate involves the reaction of 2-chlorobenzonitrile with ethyl cyanoacetate in the presence of a base, followed by esterification with methanol and acidification to yield the final product.", "Starting Materials": [ "2-chlorobenzonitrile", "ethyl cyanoacetate", "methanol", "base (e.g. sodium hydroxide)", "acid (e.g. hydrochloric acid)" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzonitrile and ethyl cyanoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with an acid (e.g. hydrochloric acid) to yield the intermediate product, 2-(2-chlorophenyl)-2-cyanoacetic acid.", "Step 4: Esterify the intermediate product with methanol in the presence of a catalyst (e.g. sulfuric acid) to yield methyl 2-(2-chlorophenyl)-2-cyanoacetate.", "Step 5: Purify the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1218951-01-9 |
Formule moléculaire |
C10H8ClNO2 |
Poids moléculaire |
209.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



